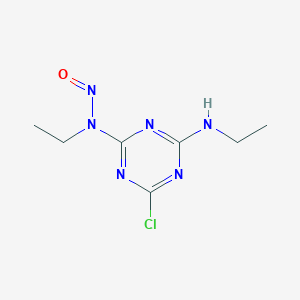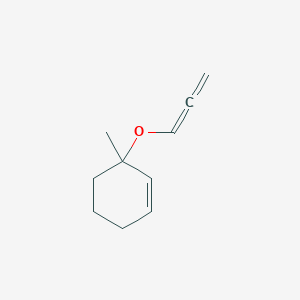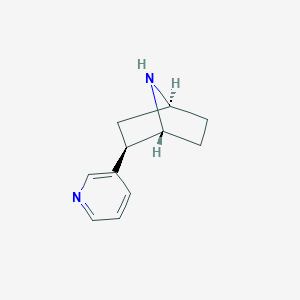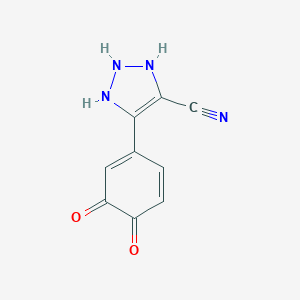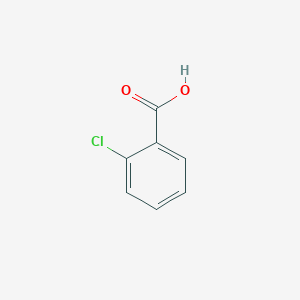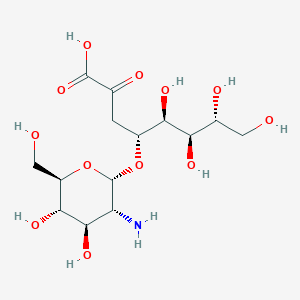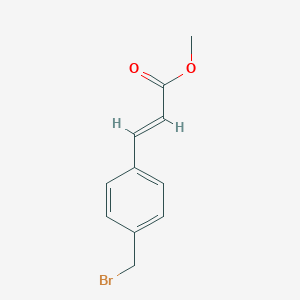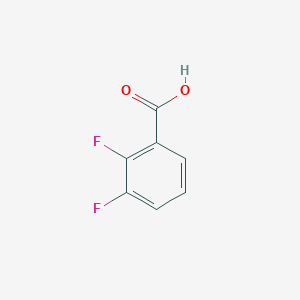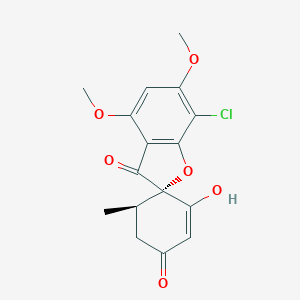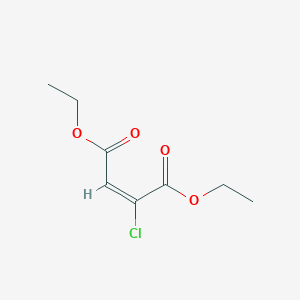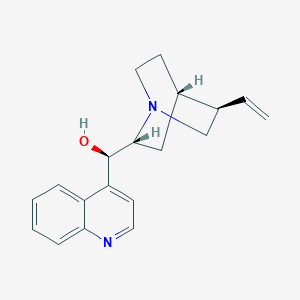![molecular formula C12H22O7 B123185 3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol CAS No. 143193-32-2](/img/structure/B123185.png)
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol is a chemical compound that is commonly known as glycidol. It is a colorless liquid that is used in various industrial processes, including the production of plastics, resins, and surfactants. Glycidol is also used in scientific research as a reagent and as a starting material for the synthesis of other compounds.
作用機序
Glycidol is an alkylating agent that can react with nucleophiles, such as DNA and proteins. It has been shown to cause DNA damage and mutations in bacterial and mammalian cells. Glycidol can also react with sulfhydryl groups in proteins, leading to protein denaturation and inhibition of enzyme activity.
生化学的および生理学的効果
Glycidol has been shown to have toxic effects on cells and tissues. It can cause DNA damage, oxidative stress, and apoptosis in mammalian cells. Glycidol has also been shown to have carcinogenic properties in animal studies. In addition, glycidol has been shown to have reproductive and developmental toxicity in animal studies.
実験室実験の利点と制限
Glycidol is a useful reagent in the synthesis of other compounds, particularly in the production of biodegradable polymers. However, its toxic effects on cells and tissues limit its use in biological and medical research. Glycidol should be handled with care and appropriate safety precautions should be taken when working with this compound.
将来の方向性
Future research on glycidol could focus on developing safer and more efficient methods of synthesis. In addition, research could be conducted to investigate the potential applications of glycidol-derived polymers in drug delivery and tissue engineering. Further studies could also be conducted to better understand the mechanisms of glycidol toxicity and to identify potential therapeutic targets for the treatment of glycidol-induced toxicity.
合成法
Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and an acid catalyst. The resulting epoxide is then hydrolyzed to yield glycidol. Other methods of synthesis include the reaction of epichlorohydrin with ethylene glycol and the reaction of glycerol with epichlorohydrin.
科学的研究の応用
Glycidol is used in scientific research as a reagent in the synthesis of other compounds. It is also used as a starting material for the production of polymers and resins. Glycidol has been used in the synthesis of biodegradable polymers, such as polylactic acid, which have potential applications in drug delivery and tissue engineering.
特性
CAS番号 |
143193-32-2 |
|---|---|
製品名 |
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol |
分子式 |
C12H22O7 |
分子量 |
278.3 g/mol |
IUPAC名 |
3-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxy]propane-1,2-diol |
InChI |
InChI=1S/C12H22O7/c13-1-9(14)2-17-10(3-15-5-11-7-18-11)4-16-6-12-8-19-12/h9-14H,1-8H2 |
InChIキー |
HHEORJZSUXVOSI-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCC(COCC2CO2)OCC(CO)O |
正規SMILES |
C1C(O1)COCC(COCC2CO2)OCC(CO)O |
同義語 |
3-(bis(glycidyloxymethyl)methoxy)-1,2-propanediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




